
Tris(2-amino-1-methylethyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-amino-1-methylethyl) borate, also known as TAMB, is a boron-containing compound that has gained attention in the scientific community due to its unique properties and potential applications. TAMB has been studied for its role as a ligand in coordination chemistry, as well as its potential use as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tris(2-amino-1-methylethyl) borate as a ligand in coordination chemistry involves the formation of a stable complex with a metal ion. The boron atom in Tris(2-amino-1-methylethyl) borate acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atoms in the ligand. This results in the formation of a stable metal-ligand complex.
As a catalyst, Tris(2-amino-1-methylethyl) borate acts as a nucleophilic catalyst, activating the epoxide substrate through coordination to the boron atom. This results in the formation of a reactive intermediate, which can then react with carbon dioxide to form the cyclic carbonate product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tris(2-amino-1-methylethyl) borate is its high stability and solubility in a variety of solvents. This makes it a versatile ligand for use in coordination chemistry and catalysis. Additionally, Tris(2-amino-1-methylethyl) borate is relatively easy to synthesize and purify, making it accessible for use in lab experiments.
One limitation of Tris(2-amino-1-methylethyl) borate is its sensitivity to air and moisture. This can result in the degradation of the compound and the formation of unwanted side products. Additionally, Tris(2-amino-1-methylethyl) borate can be expensive to synthesize, limiting its use in large-scale applications.
Orientations Futures
For Tris(2-amino-1-methylethyl) borate research include the development of new Tris(2-amino-1-methylethyl) borate-based catalysts for use in various chemical reactions. Additionally, Tris(2-amino-1-methylethyl) borate complexes could be studied for their potential use in biomedical applications, such as drug delivery and imaging. Further research is also needed to fully understand the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate.
Méthodes De Synthèse
Tris(2-amino-1-methylethyl) borate can be synthesized through a reaction between tris(hydroxymethyl)aminomethane (TRIS) and triisopropyl borate. The reaction takes place in the presence of an acid catalyst and results in the formation of Tris(2-amino-1-methylethyl) borate and isopropyl alcohol. The purity of Tris(2-amino-1-methylethyl) borate can be increased through recrystallization and column chromatography.
Applications De Recherche Scientifique
Tris(2-amino-1-methylethyl) borate has been studied for its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metals, including copper, nickel, and zinc. These complexes have been studied for their potential use in catalysis and as sensors for metal detection.
Tris(2-amino-1-methylethyl) borate has also been studied for its potential use as a catalyst in various chemical reactions. It has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Tris(2-amino-1-methylethyl) borate has also been studied for its use in the synthesis of cyclic imides from anhydrides and amines.
Propriétés
Numéro CAS |
10164-64-4 |
|---|---|
Nom du produit |
Tris(2-amino-1-methylethyl) borate |
Formule moléculaire |
C9H24BN3O3 |
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
Clé InChI |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
SMILES canonique |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Autres numéros CAS |
10164-64-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
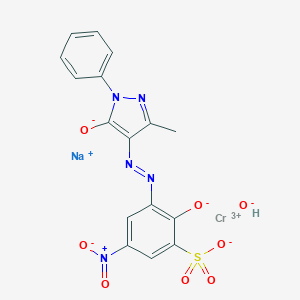
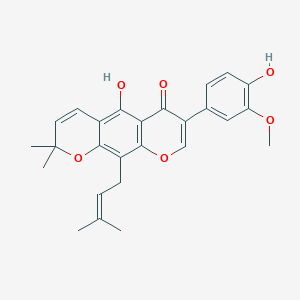


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

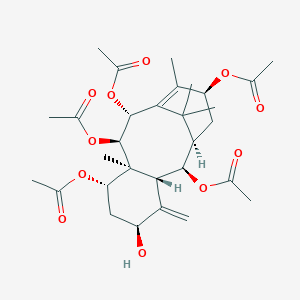
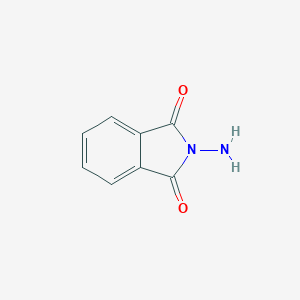
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

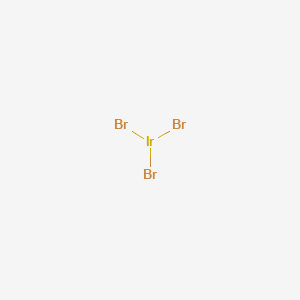

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)